molecular formula C9H13KO7P2 B5249904 Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate

Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate

Cat. No.: B5249904
M. Wt: 334.24 g/mol
InChI Key: KVKOWWHOHBBBJT-UHFFFAOYSA-M
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Description

Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate is a complex organophosphorus compound It is characterized by the presence of both phosphinate and phosphonate groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate typically involves the reaction of appropriate phosphonic acid derivatives with potassium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. For example, the hydrolysis of phosphinates and phosphonates can be carried out under acidic or basic conditions, with the use of trimethylsilyl halides to cleave the C-O bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for hydrolysis, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield phosphinic and phosphonic acids, while substitution reactions can produce a variety of substituted phosphinates .

Scientific Research Applications

Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate and phosphonate groups can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. This can lead to various biological effects, including antimicrobial activity and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphinate and phosphonate derivatives, such as:

  • Potassium hydrogen [2-(benzyloxy)-1-phosphonoethyl]phosphonate
  • Zoledronic acid impurity B

Uniqueness

Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7P2.K/c10-17(11,12)9(18(13,14)15)7-16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKOWWHOHBBBJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(P(=O)(O)O)P(=O)(O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13KO7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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